3-Bromo-2-cyano-6-formylphenylacetic acid
Overview
Description
3-Bromo-2-cyano-6-formylphenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Reaction conditions typically involve the use of bromine in the presence of a suitable catalyst and solvent.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyano-6-formylphenylacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-cyano-6-formylphenylacetic acid is used as a building block for the synthesis of more complex molecules. Its bromine and cyano groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which 3-Bromo-2-cyano-6-formylphenylacetic acid exerts its effects involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to these targets, leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other phenylacetic acids with different substituents, such as 2-bromo-6-cyano-phenylacetic acid and 3-bromo-2-cyano-phenylacetic acid.
Uniqueness: What sets 3-Bromo-2-cyano-6-formylphenylacetic acid apart is its specific combination of functional groups, which allows for unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-bromo-2-cyano-6-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-9-2-1-6(5-13)7(3-10(14)15)8(9)4-12/h1-2,5H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXLGDGPZASCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)CC(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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